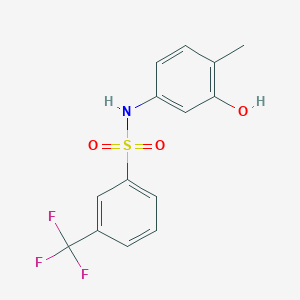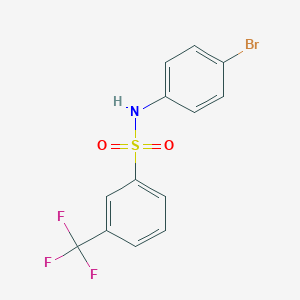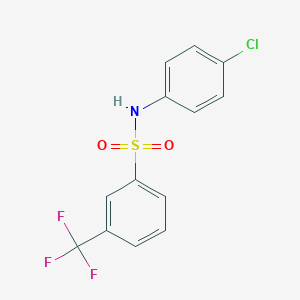![molecular formula C20H12Cl2N2O2 B265943 (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as quinazoline-2,4-dione derivative and has been found to have several pharmacological properties.
作用机制
The mechanism of action of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can modulate various biochemical and physiological processes, such as apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its ability to selectively target specific signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxicity of this compound and its derivatives.
合成方法
The synthesis of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,5-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide. The resulting intermediate is then treated with cyclohexane-1,3-dione to obtain the final product.
科学研究应用
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound has been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
产品名称 |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C20H12Cl2N2O2 |
分子量 |
383.2 g/mol |
IUPAC 名称 |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-9-10-15(22)18(11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,23H/b19-14+ |
InChI 键 |
DNRQJOBBJWRNKB-XMHGGMMESA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

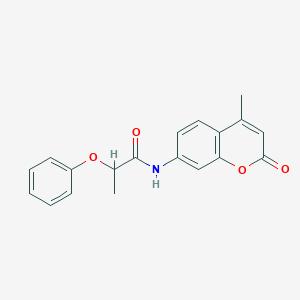
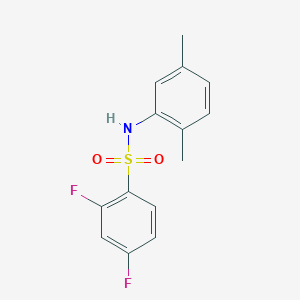

![Ethyl 2-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B265894.png)
